2,3,4-Trihydroxybutanoic acid

Description

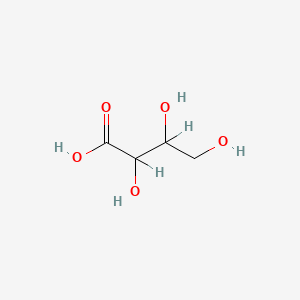

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trihydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIJQSOTBSSVTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863289 | |

| Record name | 2,3,4-Trihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-Threonic Acid: A Key Metabolite of Vitamin C with Emerging Physiological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-threonic acid, a primary metabolite of Vitamin C (L-ascorbic acid), is attracting significant scientific interest for its intrinsic physiological activities and its role in enhancing the bioavailability of essential minerals.[1][2] This technical guide provides a comprehensive exploration of L-threonic acid, from its biochemical origins in vitamin C catabolism to its physiological implications, particularly in neuroscience. We will delve into the metabolic pathways, the mechanisms behind its effects on mineral transport and cognitive function, and detailed analytical protocols for its quantification in biological matrices. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this intriguing molecule.

Biochemical Genesis: The Metabolic Journey from Vitamin C to L-Threonic Acid

Vitamin C, an essential water-soluble vitamin, functions as a crucial antioxidant and a cofactor for numerous enzymatic reactions.[3][4] Its metabolism is a complex process that leads to the formation of several breakdown products, with L-threonic acid being a significant four-carbon sugar acid derived from the oxidative degradation of ascorbic acid.[1][2][5]

The primary route of L-threonic acid formation begins with the two-electron oxidation of L-ascorbic acid to dehydroascorbic acid (DHA).[6] DHA is an unstable intermediate that can be reduced back to ascorbic acid or undergo irreversible hydrolysis. The hydrolysis of the lactone ring of DHA leads to the formation of 2,3-diketo-L-gulonate. Subsequent cleavage of the carbon chain of 2,3-diketo-L-gulonate yields oxalate and L-threonate.[7] This pathway represents a significant catabolic route for vitamin C in humans.

Caption: Metabolic pathway of Vitamin C to L-Threonic Acid.

Physiological Significance and Pharmacokinetics of L-Threonic Acid

While historically viewed as a simple breakdown product, L-threonic acid is now recognized for its own biological activities and its role as a carrier molecule that can enhance the bioavailability of minerals.[2]

Enhancing Mineral Bioavailability

The most well-documented role of L-threonic acid is in the formulation of mineral supplements, most notably calcium L-threonate and magnesium L-threonate.[2]

-

Calcium L-Threonate: This salt is used in supplements for the treatment of calcium deficiency and the prevention of osteoporosis.[8] Studies have shown that L-threonic acid can stimulate the uptake of vitamin C, which is a known marker for osteoblast formation and plays a role in collagen synthesis.[8][9] By influencing the mineralization process via its effect on vitamin C, L-threonate may contribute to bone health.[8][9] The bioavailability of calcium from calcium L-threonate has been successfully measured in human subjects using stable isotope methods.[10]

-

Magnesium L-Threonate (MgT): This compound has garnered significant attention for its ability to enhance magnesium concentrations in the brain.[11][12][13] The L-threonate component is thought to act as a carrier, facilitating the transport of magnesium across the blood-brain barrier.[14][15][16] This is particularly relevant as many other forms of magnesium have limited ability to penetrate the central nervous system.[2]

Impact on Cognitive Function and Neuroprotection

The enhanced brain bioavailability of magnesium through MgT has profound implications for cognitive health. Magnesium is a critical cofactor for over 300 enzymatic reactions and is essential for synaptic plasticity, the process that underlies learning and memory.[11][12]

Research, primarily in animal models and some preliminary human studies, suggests that MgT can:

-

Improve Learning and Memory: Studies have demonstrated that MgT can enhance both short-term and long-term memory.[11][12]

-

Increase Synaptic Density: MgT has been shown to increase the density of synapses, the connections between neurons, which is crucial for cognitive function.[1][11]

-

Modulate NMDA Receptors: L-threonate may upregulate the expression of the NR2B subunit of the NMDA receptor, which is critical for synaptic plasticity.[1][17]

-

Offer Neuroprotection: By increasing brain magnesium levels, MgT may help protect against neurodegenerative diseases like Alzheimer's and reduce brain aging.[12][18] It has also been shown to prevent and restore memory deficits associated with neuropathic pain by inhibiting TNF-α.[19]

Caption: Proposed mechanism of Magnesium L-Threonate on cognitive function.

Pharmacokinetics

Pharmacokinetic studies in healthy human volunteers have provided insights into the absorption, distribution, and excretion of L-threonate. Following oral administration of calcium L-threonate, L-threonate is rapidly absorbed, with the time to reach peak plasma concentration (Tmax) being approximately 2 hours.[9] The elimination half-life is around 2.5 hours.[9] The absorption of L-threonate appears to be enhanced by food intake.[9] Dose proportionality was not observed over a range of 675 to 4050 mg, suggesting a saturable absorption process.[9] A small percentage (around 5.9%) of the administered dose is excreted unchanged in the urine over 24 hours.[9]

Analytical Methodologies for L-Threonic Acid Quantification

Accurate quantification of L-threonic acid in biological matrices is crucial for pharmacokinetic studies and for understanding its physiological roles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[1][20][21]

Quantification of L-Threonate in Human Plasma and Urine by HPLC-MS/MS

This section provides a detailed protocol based on established and validated methods.[20][21][22]

3.1.1. Experimental Protocol

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or appropriately diluted urine, add 300 µL of methanol.

-

Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant and transfer it to an autosampler vial for analysis.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system capable of delivering accurate gradients.

-

Column: A reversed-phase C18 column (e.g., YMC J'Sphere C18, 250 mm x 4.6 mm, 5 µm particle size) is suitable.[1][20]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol, acetonitrile, and 10mM ammonium acetate (e.g., 20:5:75, v/v/v) can be used.[20] The mobile phase should be freshly prepared and degassed.

-

Flow Rate: A typical flow rate is 0.2 mL/min.[20]

-

Column Temperature: Maintain the column at a constant temperature, for example, 25 °C.[1]

-

-

Mass Spectrometry Conditions:

-

Instrument: A triple-quadrupole tandem mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[1][20]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transition: For the quantification of L-threonate, monitor the transition of the precursor ion to the product ion, for example, m/z 134.5 → 74.7.[1][20]

-

Caption: Experimental workflow for L-Threonic Acid quantification.

3.1.2. Method Validation Parameters

The following table summarizes the typical performance characteristics of a validated HPLC-MS/MS method for L-threonate quantification in human plasma and urine.

| Parameter | Plasma | Urine | Reference |

| Linearity Range | 0.25 - 50 µg/mL | 2.5 - 500 µg/mL | [20][21] |

| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | 2.5 µg/mL | [20][21] |

| Intra-run Precision (%CV) | < 3.6% | Within ±15% | [21] |

| Inter-run Precision (%CV) | 3.2% | Within ±15% | [21] |

| Accuracy | Within 85-115% | Within 85-115% | [20][21] |

Other Analytical Techniques

Capillary electrophoresis with indirect UV detection has also been successfully employed for the determination of L-threonate in pharmaceutical preparations like calcium L-threonate tablets.[23] This method offers an alternative to HPLC-MS/MS, particularly for quality control applications in the pharmaceutical industry.

Conclusion

L-threonic acid has evolved from being considered a mere catabolite of vitamin C to a molecule of significant interest for its physiological effects. Its role in enhancing mineral bioavailability, particularly of magnesium to the brain, has opened new avenues for research in cognitive health and neuroprotection. The well-established analytical methods for its quantification provide the necessary tools for researchers to conduct robust pharmacokinetic and pharmacodynamic studies. As our understanding of the intricate roles of vitamin C metabolites grows, L-threonic acid stands out as a promising compound for further investigation in both nutritional science and drug development.

References

- Relationship: Memory and Brain Function and threonic acid - Caring Sunshine. (n.d.).

- Chapter 6. Vitamin C. (n.d.).

- Vitamin C - Wikipedia. (n.d.).

- Vitamin C (ascorbate) metabolism - Reactome Pathway Database. (n.d.).

- L-threonic Acid|High-Purity Reagent|RUO - Benchchem. (n.d.).

- Vitamin C in Health and Disease: Its Role in the Metabolism of Cells and Redox State in the Brain - PubMed Central. (n.d.).

- Ingredient: Threonic acid - Caring Sunshine. (n.d.).

- Ascorbic acid metabolism and functions: A comparison of plants and mammals - PMC. (n.d.).

- Threonic acid - Wikipedia. (n.d.).

- L-Threonic acid magnesium (Magnesium L-threonate) | Metabolite of Vitamin C | MedChemExpress. (n.d.).

- CAS 7306-96-9: L-Threonic acid - CymitQuimica. (n.d.).

- Unveiling the Benefits of Magnesium L-Threonate: A Cognitive Superhero - Stilla. (n.d.).

- Neurocentria Publishes Peer-Reviewed Paper Showing Mechanism of Action for Its Drug that Reverses Cognitive Impairment in Humans - FirstWord Pharma. (n.d.).

- Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér. (n.d.).

- Expert Report on Magnesium L-Threonate - Delta Calendar. (n.d.).

- Magnesium L-Threonate: Champion of Cognitive Health - casi.org. (2024, October 22).

- Wang, H., Jiang, J., & Hu, P. (2006). Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 834(1-2), 155-162.

- Showing metabocard for Threonic acid (HMDB0000943) - Human Metabolome Database. (2005, November 16).

- Magnesium L-Threonate for the Enhancement of Learning and Memory in People With Dementia. (n.d.).

- Song, J. Z., Huang, D. P., Tian, S. J., & Sun, Z. P. (1999). Determination of L-threonate in calcium L-threonate preparations by capillary electrophoresis with indirect UV detection. Electrophoresis, 20(9), 1850-1855.

- Magnesium L-Threonate: Delving into the Science of a Cognitive Powerhouse. (2023, March 28).

- Types of Magnesium and Their Benefits - Healthline. (2023, May 11).

- Science Review: Magnesium L-Threonate - Metagenics Institute. (n.d.).

- Science Review: Magnesium L-Threonate - Metagenics Institute. (n.d.).

- Calcium l-threonate | C8H14CaO10 | CID 13388558 - PubChem - NIH. (n.d.).

- The effects of threonic acid on the cellular accumulation of ascorbic acid - ProQuest. (n.d.).

- Pharmacokinetics of oral vitamin C. (n.d.).

- Compositional guideline for Calcium L-threonate - Therapeutic Goods Administration (TGA). (n.d.).

- Metabolism of L-threonate, an ascorbate degradation product, requires a protein with L-threonate metabolizing domains in Arabidopsis | bioRxiv. (2025, May 23).

- Magnesium-L-threonate alleviate colonic inflammation and memory impairment in chronic-plus-binge alcohol feeding mice combing bioinformatics analysis of gut microbes | Request PDF - ResearchGate. (n.d.).

- The Pharmacokinetics of Vitamin C - PMC - PubMed Central - NIH. (2019, October 9).

- Determination of L-threonate in human plasma and urine by high performance liquid chromatography tandem mass spectrometry | Request PDF - ResearchGate. (2025, August 10).

- A relationship between ascorbic acid and threonic acid in guinea-pigs - PubMed. (n.d.).

- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PubMed Central. (n.d.).

- (PDF) The Pharmacokinetics of Vitamin C - ResearchGate. (2025, October 16).

- Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations - NIH. (2011, October 10).

- Research Confirms Role of L-threonates in Transmission of Magnesium to the Brain. (2016, July 8).

- Magnesium L-threonate prevents and restores memory deficits associated with neuropathic pain by inhibition of TNF-α - PubMed. (n.d.).

- Application Notes and Protocols for the Quantification of Magnesium L-Threonate in Biological Samples - Benchchem. (n.d.).

- Calcium bioavailability of calcium L-threonate in healthy Chinese subjects measured with stable isotopes (⁴⁴Ca and ⁴²Ca) - PubMed. (2012, November 16).

- Stimulatory action of calcium L-threonate on ascorbic acid uptake by a human T-lymphoma cell line - PubMed. (n.d.).

- Magnesium threonate: Benefits, side effects, dosage, and more - Medical News Today. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Chapter 6. Vitamin C [fao.org]

- 4. Vitamin C - Wikipedia [en.wikipedia.org]

- 5. Threonic acid - Wikipedia [en.wikipedia.org]

- 6. Vitamin C in Health and Disease: Its Role in the Metabolism of Cells and Redox State in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | Vitamin C (ascorbate) metabolism [reactome.org]

- 8. Calcium l-threonate | C8H14CaO10 | CID 13388558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium bioavailability of calcium L-threonate in healthy Chinese subjects measured with stable isotopes (⁴⁴Ca and ⁴²Ca) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caringsunshine.com [caringsunshine.com]

- 12. Unveiling the Benefits of Magnesium L-Threonate: A Cognitive Superhero - Stilla [stilladrops.hu]

- 13. Types of Magnesium and Their Benefits [healthline.com]

- 14. Expert Report on Magnesium L-Threonate - Delta Calendar [deltacalendar.com]

- 15. reddragonnutritionals.com [reddragonnutritionals.com]

- 16. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 17. metagenicsinstitute.com [metagenicsinstitute.com]

- 18. Magnesium threonate: Benefits, side effects, dosage, and more [medicalnewstoday.com]

- 19. Magnesium L-threonate prevents and restores memory deficits associated with neuropathic pain by inhibition of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Determination of L-threonate in calcium L-threonate preparations by capillary electrophoresis with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role and Significance of D-Erythronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythronic acid, a four-carbon sugar acid, has emerged from relative obscurity to become a molecule of significant interest in the fields of metabolomics and clinical diagnostics. Once considered a minor endogenous metabolite, recent evidence has illuminated its intricate connections to fundamental cellular processes, particularly the pentose phosphate pathway (PPP), and its association with various pathological states. This guide provides a comprehensive technical overview of the current understanding of D-erythronic acid, detailing its metabolic origins, physiological roles, and its growing importance as a potential biomarker. Furthermore, it offers detailed, field-proven methodologies for its quantification and analysis, aiming to equip researchers with the necessary tools to explore its full biological and clinical potential.

Introduction: Unveiling D-Erythronic Acid

D-Erythronic acid, with the chemical formula C4H8O5, is the D-enantiomer of erythronic acid.[1] It is a carbohydrate derivative that has been detected in various biological fluids, including blood, urine, cerebrospinal fluid, and aqueous humor, suggesting its involvement in systemic metabolism.[2] While its precise physiological functions are still under active investigation, its origins are closely tied to oxidative sugar metabolism.[2]

| Property | Value | Source |

| IUPAC Name | (2R,3R)-2,3,4-trihydroxybutanoic acid | [1] |

| Molecular Formula | C4H8O5 | [1] |

| Molecular Weight | 136.10 g/mol | [1] |

| CAS Number | 13752-84-6 | [1] |

Metabolic Origins and the Pentose Phosphate Pathway Connection

The primary route for the endogenous production of D-erythronic acid is believed to be through the pentose phosphate pathway (PPP).[2] The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH and the precursors for nucleotide biosynthesis.[3][4]

Specifically, D-erythronic acid is thought to be derived from erythrose-4-phosphate, a key intermediate in the non-oxidative branch of the PPP.[3] Under conditions of oxidative stress or when the flux through the PPP is altered, erythrose-4-phosphate can be oxidized to form D-erythronic acid.[2]

Another proposed origin of D-erythronic acid is through the oxidative degradation of glycated lysine residues in proteins and as an oxidative product of N-acetyl-D-glucosamine.[2] This links its presence to processes of protein damage and glycation, which are often elevated in metabolic diseases.

Figure 1. Simplified diagram of the Pentose Phosphate Pathway highlighting the proposed origin of D-Erythronic Acid from Erythrose-4-Phosphate, particularly under conditions of oxidative stress.

Biological Significance and Clinical Relevance

The accumulation of D-erythronic acid in biological fluids is often indicative of metabolic dysregulation, particularly related to carbohydrate metabolism and oxidative stress.[2] Its role as a potential biomarker is an area of intense research.

3.1. Transaldolase Deficiency

One of the most well-established clinical associations of D-erythronic acid is with transaldolase (TALDO) deficiency , a rare inborn error of metabolism.[2][5] In individuals with this genetic disorder, the reduced activity of the transaldolase enzyme in the PPP leads to an accumulation of upstream metabolites, including erythrose-4-phosphate, which is then shunted towards the production of D-erythronic acid.[6] Consequently, elevated levels of D-erythronic acid in the urine are a key diagnostic marker for this condition.[2]

3.2. Oxidative and Carbonyl Stress

Preclinical studies have demonstrated a correlation between increased D-erythronic acid levels and conditions associated with oxidative and carbonyl stress, such as diabetes and renal dysfunction.[2] In rodent models of these metabolic disorders, elevated D-erythronic acid was linked to impaired glucose metabolism.[2] This suggests that D-erythronic acid could serve as a sensitive indicator of cellular damage resulting from reactive oxygen species (ROS) and reactive carbonyl species (RCS).

3.3. Cardiovascular Health

Recent research has also pointed towards a potential link between erythronate (the conjugate base of erythronic acid) and cardiovascular health. A study found that circulating levels of erythronate were associated with cardiovascular outcomes in older adults.[7] This emerging area of research warrants further investigation to understand the mechanistic links between D-erythronic acid metabolism and cardiovascular disease.

Methodologies for the Analysis of D-Erythronic Acid

Accurate and reliable quantification of D-erythronic acid in biological matrices is crucial for both research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for this purpose.[8]

4.1. Experimental Protocol: GC-MS Analysis of D-Erythronic Acid

This protocol outlines a standard, validated workflow for the determination of D-erythronic acid in biological fluids.

4.1.1. Sample Preparation and Derivatization

The key to successful GC-MS analysis of non-volatile compounds like D-erythronic acid is a robust derivatization procedure to increase volatility. A two-step process of methoximation followed by silylation is commonly employed.[8]

-

Step 1: Protein Precipitation: For biological fluids such as plasma or serum, precipitate proteins by adding a threefold excess of cold acetonitrile. Vortex the mixture and centrifuge to pellet the proteins.[8]

-

Step 2: Supernatant Collection and Drying: Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen gas.[8]

-

Step 3: Methoximation: Reconstitute the dried sample in a solution of methoxyamine hydrochloride in pyridine. Incubate at a controlled temperature to convert carbonyl groups to their methoxime derivatives.[8]

-

Step 4: Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the sample. Incubate at an elevated temperature to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.[8]

Figure 2. Experimental workflow for the preparation and derivatization of biological samples for GC-MS analysis of D-Erythronic Acid.

4.1.2. GC-MS Instrumentation and Parameters

The following table provides a typical set of GC-MS parameters for the analysis of derivatized D-erythronic acid. These may require optimization based on the specific instrument and column used.

| Parameter | Recommended Setting | Source |

| GC Column | Restek Rxi-5MS (or equivalent) | [8] |

| Carrier Gas | Helium at a constant flow of 1.4 mL/min | [8] |

| Injector Temperature | 250°C | [8] |

| Injection Volume | 1 µL (splitless or split 1:10) | [2][8] |

| Oven Temperature Program | Initial temp 70°C, ramp to 300°C, hold for 3 min | [2] |

| MS Ion Source Temp | 200-230°C | [2][8] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [2] |

| Mass Range | m/z 45-800 | [2] |

4.1.3. Data Analysis and Quantification

Quantification is typically achieved by selected ion monitoring (SIM) of characteristic ions of the derivatized D-erythronic acid and an appropriate internal standard. A calibration curve is constructed using known concentrations of a D-erythronic acid standard.

Future Directions and Conclusion

The study of D-erythronic acid is a rapidly evolving field. While its association with transaldolase deficiency is well-documented, its broader role in metabolic and oxidative stress-related diseases is an exciting area for future research. The development of more sensitive and high-throughput analytical methods will be crucial for large-scale clinical studies to validate its potential as a biomarker for conditions such as diabetes, renal dysfunction, and cardiovascular disease.

References

- Erythronic acid | C4H8O5 | CID 2781043. PubChem - NIH. [Link]

- Pentose phosphate p

- The return of metabolism: biochemistry and physiology of the pentose phosphate p

- Investigating the role of the pentose phosphate pathway in erythritol utilization.

- Showing metabocard for Erythronic acid (HMDB0000613).

- The pentose phosphate pathway in health and disease. PubMed Central. [Link]

- Erythritol, Erythronate, and Cardiovascular Outcomes in Older Adults in the ARIC Study.

Sources

- 1. Erythronic acid | C4H8O5 | CID 2781043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 4. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erythritol, Erythronate, and Cardiovascular Outcomes in Older Adults in the ARIC Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Biosynthesis of 2,3,4-Trihydroxybutanoic Acid from Glucose: A Proposed Metabolic Engineering Approach

Abstract

2,3,4-Trihydroxybutanoic acid, also known as threonic or erythronic acid depending on its stereochemistry, is a four-carbon sugar acid with emerging applications in pharmaceuticals and as a chiral building block for chemical synthesis. While chemical synthesis routes exist, microbial biosynthesis from renewable feedstocks like glucose presents a sustainable and economically viable alternative. This technical guide outlines a novel, scientifically-grounded biosynthetic pathway for the production of D-erythronic acid, the (2R,3R) stereoisomer of this compound, in the microbial workhorse Escherichia coli. We delve into the causal logic behind the proposed pathway design, enzyme selection, and host strain engineering strategies. Detailed, field-proven protocols for strain construction, fermentation, and analytics are provided to empower researchers, scientists, and drug development professionals to pioneer the bio-production of this valuable compound.

Introduction: The Case for Biosynthesis

This compound and its stereoisomers are naturally occurring molecules with significant potential. For instance, the L-threonic acid isomer is a metabolite of Vitamin C and is implicated in enhancing its bioavailability.[1][2] The D-erythronic acid isomer serves as a versatile chiral precursor for complex organic syntheses. The reliance on chemical synthesis, which often involves costly starting materials and harsh reaction conditions, creates a bottleneck for its broader application.

Metabolic engineering offers a compelling solution, enabling the conversion of abundant, low-cost glucose into high-value chemicals. By harnessing the intricate metabolic network of microorganisms like E. coli, we can design and implement novel biosynthetic pathways. This guide proposes a two-step enzymatic pathway integrated into the central carbon metabolism of E. coli, leveraging a key intermediate of the pentose phosphate pathway (PPP).

Proposed Biosynthetic Pathway from Glucose

The proposed pathway capitalizes on the naturally occurring metabolite D-erythrose 4-phosphate (E4P), an intermediate of the PPP, which is directly linked to glucose metabolism.[3] The conversion from E4P to D-erythronic acid can be achieved in two enzymatic steps:

-

Oxidation: D-erythrose 4-phosphate is oxidized to 4-phospho-D-erythronate.

-

Dephosphorylation: 4-phospho-D-erythronate is dephosphorylated to yield the final product, D-erythronic acid.

This strategy is efficient as it diverts a central metabolic intermediate directly towards the target product, minimizing the number of heterologous enzymes required.

Diagram of the Proposed Pathway

Below is a diagram illustrating the diversion of carbon flux from glucose via the pentose phosphate pathway to the final product, D-erythronic acid.

Caption: Proposed biosynthetic pathway from glucose to D-erythronic acid.

Core Components: Enzyme Selection and Rationale

The success of any engineered pathway hinges on the selection of efficient and robust enzymes. Here, we provide the rationale for the chosen enzymatic steps.

Step 1: D-Erythrose-4-Phosphate Dehydrogenase (E4PDH)

The first committed step in our proposed pathway is the oxidation of D-erythrose 4-phosphate.

-

Enzyme: D-Erythrose-4-phosphate dehydrogenase (E4PDH).

-

Gene: epd (formerly gapB).

-

Source Organism: Escherichia coli K-12.

-

EC Number: 1.2.1.72.[4]

-

Reaction: D-erythrose 4-phosphate + NAD⁺ + H₂O → 4-phospho-D-erythronate + NADH + H⁺.[5]

Expertise & Causality: The choice of the native E. coliepd gene product is deliberate and strategic. This enzyme, which participates in the biosynthesis of pyridoxal 5'-phosphate (Vitamin B6), is already present in the host and is known to catalyze this exact reaction.[6][7] Studies have characterized its kinetic properties, confirming its high specificity for E4P.[6] Leveraging a native enzyme simplifies strain engineering by potentially requiring only overexpression rather than heterologous gene introduction, which can mitigate issues related to codon usage, protein folding, and metabolic burden.

Step 2: Phosphatase Selection

The final step is the hydrolysis of the phosphate group from 4-phospho-D-erythronate.

-

Enzyme: A broad-specificity phosphatase.

-

Rationale: The intracellular environment of E. coli contains a variety of native phosphatases. However, the specificity and efficiency of these endogenous enzymes towards the non-natural substrate 4-phospho-D-erythronate are unknown. It is highly probable that overexpression of a characterized phosphatase will be necessary to achieve high conversion rates and prevent the accumulation of the phosphorylated intermediate.

Trustworthiness through Self-Validation: To identify a suitable phosphatase, a screening approach is recommended. A selection of candidate phosphatases (e.g., alkaline phosphatases, acid phosphatases with broad substrate ranges) from various organisms should be cloned and expressed in the host strain. The most effective candidate will be identified by quantifying the conversion of 4-phospho-D-erythronate to D-erythronic acid in vivo or through in vitro assays with cell lysates.

Host Strain Engineering: Optimizing Carbon Flux

To maximize the yield of this compound, it is crucial to channel the carbon flux from glucose towards the precursor, D-erythrose 4-phosphate.

Enhancing the Pentose Phosphate Pathway (PPP)

E4P is a product of the non-oxidative branch of the PPP. The availability of E4P is a key limiting factor for the productivity of our engineered pathway.[3] Therefore, metabolic engineering strategies should focus on increasing the carbon flux through the PPP.

-

Strategy 1: Overexpression of Key PPP Enzymes: Increasing the expression of enzymes like transketolase (tktA) and transaldolase (talB) can enhance the production of E4P.[8] These enzymes are central to the interconversion of sugar phosphates in the non-oxidative PPP.

-

Strategy 2: Disrupting Competing Pathways: To prevent the drainage of carbon into glycolysis, downregulation or knockout of key glycolytic enzymes, such as phosphofructokinase (pfkA, pfkB) or phosphoglucose isomerase (pgi), can be employed. This redirection of carbon from glucose-6-phosphate into the PPP is a well-established strategy for increasing the pool of PPP intermediates.

Diagram of Host Engineering Workflow

The following diagram outlines the logical workflow for engineering the E. coli host.

Caption: Workflow for the genetic engineering of the production host.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key experiments.

Protocol 1: Construction of the Expression Plasmids

-

Gene Amplification: Amplify the epd gene from E. coli K-12 genomic DNA using PCR with primers containing appropriate restriction sites. Candidate phosphatase genes will be synthesized or amplified from their respective sources.

-

Vector Selection: Choose a suitable expression vector with a strong inducible promoter (e.g., T7 or Trc promoter in pET or pTrc series plasmids). A two-plasmid system may be employed to balance the expression of the pathway enzymes.

-

Cloning: Digest the PCR products and the expression vector(s) with the corresponding restriction enzymes. Ligate the DNA fragments and transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α).

-

Verification: Screen for positive clones using colony PCR and confirm the sequence of the inserted genes by Sanger sequencing.

Protocol 2: Shake Flask Cultivation for Screening and Production

-

Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking at 220 rpm.

-

Production Culture: Inoculate 50 mL of M9 minimal medium supplemented with 20 g/L glucose, 5 g/L yeast extract, and appropriate antibiotics with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

-

Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Fermentation: Reduce the temperature to 30°C and continue cultivation for 48-72 hours.

-

Sampling: Withdraw samples periodically to measure cell growth (OD₆₀₀) and quantify the concentration of this compound in the culture supernatant.

Protocol 3: Quantification of this compound

-

Sample Preparation: Centrifuge 1 mL of the culture sample at 13,000 x g for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter.

-

Analytical Method: Analyze the filtered supernatant using High-Performance Liquid Chromatography (HPLC).

-

Column: A suitable column for organic acid analysis (e.g., a Bio-Rad Aminex HPX-87H column).

-

Mobile Phase: Isocratic elution with 5 mM H₂SO₄.

-

Detection: Refractive Index (RI) or UV detector (at 210 nm).

-

Quantification: Use an external standard curve prepared with authentic this compound to determine the concentration.

-

Quantitative Data Summary

As this guide outlines a proposed pathway, experimental data on production titers is not yet available. The following table presents hypothetical target metrics for a successful metabolic engineering project based on published results for similar C4-dicarboxylic acids.

| Metric | Target Value | Justification / Reference |

| Titer (g/L) | > 10 g/L | Achievable for similar C4 acids in fed-batch fermentation. |

| Yield (g/g glucose) | > 0.3 g/g | Represents a significant redirection of carbon flux. |

| Productivity (g/L/h) | > 0.2 g/L/h | Competitive rate for industrial bioprocesses. |

Conclusion and Future Outlook

This guide provides a comprehensive and technically detailed blueprint for the biosynthesis of this compound from glucose. By leveraging a key intermediate of the pentose phosphate pathway and employing rational metabolic engineering strategies, the proposed pathway offers a promising route for the sustainable production of this valuable chemical. The provided protocols are designed to be robust and serve as a solid foundation for researchers to embark on this endeavor. Future work should focus on the screening and optimization of the phosphatase enzyme, fine-tuning of gene expression levels, and scaling the process from shake flasks to controlled bioreactors to achieve industrially relevant production metrics.

References

- Erythrose-4-phosph

- A Simple Route for Synthesis of 4-Phospho-D-Erythronate.

- EC 1.2.1.72 - erythrose-4-phosphate dehydrogenase.

- Pentose Phosphate Pathway and Its Metabolic Engineering Applications. World Scientific Publishing. [Link]

- Metabolic Engineering of a Pentose Metabolism Pathway in Ethanologenic Zymomonas mobilis. Research Solutions Pages. [Link]

- Metabolic engineering of the pentose phosphate pathway for enhanced limonene production in the cyanobacterium Synechocystis sp. PCC 6803. Washington University Open Scholarship. [Link]

- Chapter 6: Pentose Phosphate Pathway and Its Metabolic Engineering Applications. World Scientific Publishing. [Link]

- Metabolic engineering of pentose phosphate pathway in Ralstoniaeutropha for enhanced biosynthesis of poly-beta-hydroxybutyr

- Biochemical characterization of gapB-encoded erythrose 4-phosphate dehydrogenase of Escherichia coli K-12 and its possible role in pyridoxal 5'-phosph

- epd - D-erythrose-4-phosphate dehydrogenase - Escherichia coli (strain K12). UniProt. [Link]

- erythronate-4-phosphate (PAMDB110580).

- The erythrulose phosphate isomerization module (M2) is active in E. coli.

- Crystal structure of D-erythronate-4-phosphate dehydrogenase complexed with NAD. PubMed. [Link]

- Erythrose 4-phosph

- Mechanism of enzymic isomerization and epimerization of D-erythrose 4-phosphate.

- Flavin adenine dinucleotide-dependent 4-phospho-D-erythronate dehydrogenase is responsible for the 4-phosphohydroxy-L-threonine pathway in vitamin B6 biosynthesis in Sinorhizobium meliloti. PubMed. [Link]

- Metabolism of l-Threonic Acid in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér.

- Threonic acid. Wikipedia. [Link]

- D-Erythrose 4-phosphate (PAMDB000460).

- Mechanism of enzymic isomerization and epimerization of D-erythrose 4-phosphate.

- Erythrose. Wikipedia. [Link]

- Preparation method of L-threonic acid or salts thereof.

- D-Erythrose. PubChem. [Link]

- Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation.

- New L-Threonic Acid Derivatives.

Sources

- 1. Threonic acid - Wikipedia [en.wikipedia.org]

- 2. CN102875362A - Preparation method of L-threonic acid or salts thereof - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Erythrose-4-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. EC 1.2.1.72 - erythrose-4-phosphate dehydrogenase. [ebi.ac.uk]

- 6. Biochemical characterization of gapB-encoded erythrose 4-phosphate dehydrogenase of Escherichia coli K-12 and its possible role in pyridoxal 5'-phosphate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Metabolic engineering of pentose phosphate pathway in Ralstoniaeutropha for enhanced biosynthesis of poly-beta-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3,4-Trihydroxybutanoic Acid in the Human Metabolome

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trihydroxybutanoic acid, a four-carbon sugar acid, represents a small but significant molecule at the crossroads of nutrition, oxidative stress, and cellular metabolism. Existing in the human metabolome primarily as its stereoisomers, L-threonic acid and erythronic acid, its presence is endogenously driven by the catabolism of L-ascorbic acid (Vitamin C) and the breakdown of glycated proteins.[1][2] While often viewed as a simple degradation product, emerging research has illuminated its role as a potential biomarker for vitamin C status and oxidative stress, and has demonstrated the pharmacological applications of its salt forms, particularly in enhancing mineral bioavailability for therapeutic purposes.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its biochemical origins, its metabolic significance, validated analytical methodologies for its quantification in biological matrices, and its current and prospective clinical relevance. The content is structured to provide foundational knowledge for researchers investigating metabolic pathways and to offer actionable insights for professionals in the field of drug development exploring novel therapeutic agents.

Core Concepts: Chemical Identity and Properties

Chemical Identity and Stereoisomerism

This compound is a polyhydroxy acid with the molecular formula C₄H₈O₅.[1] Its structure contains two chiral centers, giving rise to four possible stereoisomers. The most biologically relevant forms in the human metabolome are:

-

L-Threonic Acid ((2S,3R)-2,3,4-trihydroxybutanoic acid): This is the principal isomer discussed in the context of human metabolism as it is a direct and major catabolite of L-ascorbic acid (Vitamin C).[1][5]

-

D-Erythronic Acid ((2R,3R)-2,3,4-trihydroxybutanoic acid): This isomer is also found endogenously in various biological fluids, including plasma, urine, and cerebrospinal fluid.[6][7] Its origins are linked to processes such as the oxidation of GlcNAc.[6]

For the purpose of this guide, "threonic acid" will primarily refer to the L-isomer unless otherwise specified, due to its direct link to vitamin C metabolism.

Physicochemical Properties

The physicochemical characteristics of this compound dictate its biological behavior and inform the selection of appropriate analytical techniques. Its high polarity, a result of multiple hydroxyl groups, makes it highly soluble in aqueous environments like blood plasma.[1][8]

| Property | Value | Source |

| Molecular Formula | C₄H₈O₅ | [9] |

| Average Molecular Weight | 136.103 g/mol | |

| Monoisotopic Mass | 136.03717335 Da | [9] |

| Water Solubility | ~53 mg/mL (at neutral pH) | [1] |

| pKa | ~3.5 - 4.0 | [1] |

| Synonyms | Threonic acid, Erythronic acid, 2,3,4-Trihydroxybutyric acid | [7][8] |

Biochemical Profile and Metabolic Significance

Endogenous Origins: The Vitamin C Catabolic Pathway

The primary source of L-threonic acid in the human body is the irreversible oxidative degradation of L-ascorbic acid.[1][3] This pathway is a crucial component of vitamin C homeostasis and a source of several metabolic intermediates. The process is not a single enzymatic step but a series of reactions.

The established causality is as follows: L-ascorbic acid is first oxidized to dehydroascorbic acid (DHA). The unstable lactone ring of DHA is then hydrolyzed, leading to the formation of 2,3-diketogulonic acid. Subsequent cleavage of the carbon chain of diketogulonate yields L-threonic acid and oxalic acid.[10] This pathway underscores why plasma or urinary levels of threonic acid can serve as an indirect indicator of vitamin C turnover and systemic oxidative stress.[4]

Figure 1: Simplified pathway of L-ascorbic acid catabolism to L-threonic acid.

Role in Ascorbate and Aldarate Metabolism

Once formed, L-threonic acid is not an inert endpoint. It participates in the ascorbate and aldarate metabolism pathway, where it serves as a substrate for the enzyme L-threonate 3-dehydrogenase (EC 1.1.1.129), which converts it to 3-dehydro-L-threonate.[1] This integration into a formal metabolic pathway highlights its active role within the cellular metabolome.

Interaction with Cellular Transport and Bioavailability

Research indicates that threonic acid may influence the cellular uptake and accumulation of ascorbic acid itself.[11] While the precise mechanism is not fully elucidated, it has been proposed that threonic acid might modulate glucose transporters (GLUTs), which are also responsible for transporting DHA into cells.[11] This finding is particularly relevant for drug development, as co-administration of threonate with ascorbic acid could potentially enhance the vitamin's bioavailability and retention in target tissues.[12][13]

Analytical Methodologies for Quantification

Accurate quantification of this compound in complex biological matrices like plasma or urine is essential for its validation as a biomarker. Due to its low endogenous concentrations (typically low micromolar in plasma) and high polarity, mass spectrometry coupled with liquid chromatography is the gold standard.[1]

The Rationale for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The choice of LC-MS/MS is driven by three primary factors:

-

Selectivity: Tandem MS (MS/MS) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, which minimizes interference from other matrix components. For threonic acid, the [M-H]⁻ precursor ion at m/z 135 is isolated and fragmented to produce characteristic product ions.[9]

-

Sensitivity: LC-MS/MS can achieve limits of quantification in the low nanomolar to high picomolar range, which is necessary for detecting baseline physiological levels and subtle changes in response to stimuli.

-

Versatility: The method can be adapted for various biological fluids with appropriate sample preparation.

Detailed Protocol: LC-MS/MS Quantification of Threonic Acid in Human Plasma

This protocol describes a self-validating system for the robust quantification of threonic acid.

1. Materials and Reagents:

-

Threonic acid analytical standard

-

Isotopically labeled internal standard (e.g., ¹³C₄-Threonic acid)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K₂EDTA)

2. Sample Preparation (Protein Precipitation):

-

Rationale: This is a rapid and effective method to remove the bulk of proteins from plasma, which would otherwise interfere with the chromatography and ion source.

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., 1 µg/mL).

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to an autosampler vial for analysis.

3. Liquid Chromatography:

-

Rationale: A reversed-phase C18 column is commonly used, but for highly polar analytes like threonic acid, a column with modified chemistry (e.g., Acquity CSH C18) or a HILIC column may provide better retention and peak shape.[9]

-

Column: Waters Acquity CSH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 0-1 min (2% B), 1-5 min (2-98% B), 5-6 min (98% B), 6-6.1 min (98-2% B), 6.1-8 min (2% B)

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

4. Mass Spectrometry (Negative Ion ESI-MS/MS):

-

Rationale: Electrospray ionization (ESI) in negative mode is optimal for acidic molecules like threonic acid, readily forming the [M-H]⁻ ion.

-

Ion Source: ESI, Negative Mode

-

Capillary Voltage: 3.0 kV

-

Ion Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

MRM Transitions:

-

Threonic Acid: Precursor m/z 135.0 -> Product m/z 75.0 (Collision Energy: -10 to -35 V)[9]

-

¹³C₄-Threonic Acid (IS): Precursor m/z 139.0 -> Product m/z 77.0

-

5. Calibration and Quality Control:

-

Prepare a calibration curve (e.g., 0.01 to 10 µg/mL) by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of the analytical standard.

-

Include three levels of quality control (QC) samples (low, medium, high) in each analytical run to validate accuracy and precision.

Figure 2: Standard workflow for LC-MS/MS analysis of threonic acid in plasma.

Clinical and Pharmacological Relevance

Biomarker of Vitamin C Status and Oxidative Stress

Given that L-threonic acid is a major catabolite of vitamin C, its concentration in biological fluids can reflect the turnover rate of this essential antioxidant.[3] Elevated levels of threonic acid, particularly when accompanied by low levels of ascorbic acid, may indicate increased oxidative stress.[4] In conditions like infections or chronic inflammatory diseases, where oxidative stress is high, vitamin C is consumed more rapidly, leading to a potential rise in its degradation products.[4][14] Therefore, measuring the ratio of ascorbic acid to threonic acid could provide a more dynamic picture of an individual's redox status than measuring vitamin C alone.[4]

Threonic Acid Salts in Drug Development: Magnesium L-Threonate

One of the most significant applications of L-threonic acid in drug and supplement development is its use as a chelating agent to enhance mineral bioavailability.[3] Magnesium L-threonate is a prime example. This compound was specifically developed to increase magnesium levels in the brain.[1] Studies have shown that it can effectively cross the blood-brain barrier, leading to elevated magnesium concentrations in the cerebrospinal fluid.[1][3] This is of high interest to drug development professionals, as increased brain magnesium is associated with enhanced synaptic density, improved learning and memory, and potential neuroprotective effects, making it a candidate for addressing age-related cognitive decline.[3]

Emerging Therapeutic Applications

Preliminary in-vitro research has suggested other potential therapeutic roles for L-threonic acid. One study found that L-threonate could inhibit the expression of Dickkopf-1 (DKK1), a key protein in the pathway of androgen-driven balding.[5] This suggests a potential, though not yet clinically proven, application in the treatment of androgenic alopecia.[5]

Conclusion and Future Directions

This compound, far from being a mere metabolic byproduct, is an active and informative component of the human metabolome. Its direct link to vitamin C catabolism positions it as a valuable biomarker for assessing nutritional status and the systemic burden of oxidative stress. The successful development of magnesium L-threonate for cognitive support showcases the potential of using threonic acid as a carrier to improve the therapeutic delivery of minerals and potentially other agents.

Future research should focus on:

-

Clinical Validation: Large-scale clinical studies are needed to validate the ratio of ascorbic acid to threonic acid as a robust biomarker for specific disease states.

-

Mechanism of Action: Further elucidation of how threonate enhances mineral absorption and cellular vitamin C uptake will be critical for designing next-generation therapeutics.

-

Exploring Other Derivatives: The success of magnesium L-threonate warrants investigation into other threonate salts (e.g., zinc, calcium) for different therapeutic applications, such as immune support or bone health.[12]

By continuing to explore the biochemistry and applications of this simple sugar acid, researchers and drug developers can unlock new strategies for diagnostics and therapeutic intervention.

References

- Threonic acid. Grokipedia.

- Ingredient: Threonic acid. Caring Sunshine.

- The effect of vitamins C and E on biomarkers of oxidative stress depends on baseline level. (2025-08-07).

- Use of Saliva Biomarkers to Monitor Efficacy of Vitamin C in Exercise-Induced Oxid

- This compound | C4H8O5 | CID 439535. PubChem - NIH.

- Showing metabocard for 2,2,4-Trihydroxybutanoic acid (HMDB0341420).

- Threonic acid. Wikipedia.

- Sequential analysis of oxidative stress markers and vitamin C status in acute bacterial osteomyelitis. PubMed.

- Effect of vitamins C and E on biomarkers of oxid

- Showing metabocard for this compound (HMDB0245425). (2021-09-10).

- New L-Threonic Acid Derivatives.

- Ascorbate as a Biosynthetic Precursor in Plants. PMC - PubMed Central.

- (2R,3R)-2,3,4-Trihydroxybutanoic acid | Endogenous Metabolite. MedChemExpress.

- Showing metabocard for Threonic acid (HMDB0000943).

- Showing Compound Threonic acid (FDB022331). FooDB. (2011-09-21).

- Vitamin C. Mikronaehrstoffcoach.

- Influence of Vitamin C Supplementation on Oxidative Stress and Neutrophil Inflammatory Response in Acute and Regular Exercise. NIH.

- The effects of threonic acid on the cellular accumul

- CAS 3909-12-4: (2S,3R)-2,3,4-trihydroxybutanoic acid. CymitQuimica.

- Determination of 2-Hydroxy-4-(methylthio)

- Erythronic acid | C4H8O5 | CID 2781043. PubChem - NIH.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Showing Compound Threonic acid (FDB022331) - FooDB [foodb.ca]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Sequential analysis of oxidative stress markers and vitamin C status in acute bacterial osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Threonic acid - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Erythronic acid | C4H8O5 | CID 2781043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 3909-12-4: (2S,3R)-2,3,4-trihydroxybutanoic acid [cymitquimica.com]

- 9. This compound | C4H8O5 | CID 439535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ascorbate as a Biosynthetic Precursor in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of threonic acid on the cellular accumulation of ascorbic acid - ProQuest [proquest.com]

- 12. CN1200366A - New L-Threonic Acid Derivatives - Google Patents [patents.google.com]

- 13. MikronährstoffCoach®: Mikronährstoffe / mikronaehrstoffcoach.com [mikronaehrstoffcoach.com]

- 14. Influence of Vitamin C Supplementation on Oxidative Stress and Neutrophil Inflammatory Response in Acute and Regular Exercise - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Trihydroxybutanoic Acid

Abstract

Trihydroxybutanoic acid, a polyhydroxy acid with significant stereoisomeric complexity, presents unique challenges and opportunities in analytical characterization. This technical guide provides a comprehensive overview of the core spectroscopic techniques essential for the structural elucidation and quantification of trihydroxybutanoic acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By integrating field-proven insights with established scientific principles, this guide aims to equip the reader with the expertise to navigate the intricacies of analyzing this multifaceted molecule.

Introduction: The Significance of Trihydroxybutanoic Acid

Trihydroxybutanoic acid (C4H8O5) is a sugar acid that plays a role in various biological contexts and holds potential in pharmaceutical and nutraceutical applications.[1] Its structure, characterized by a four-carbon backbone with three hydroxyl groups and a carboxylic acid moiety, gives rise to several stereoisomers, including threonic acid and erythronic acid.[1] The specific spatial arrangement of these functional groups dictates the molecule's biological activity and chemical properties. Therefore, unambiguous structural determination is paramount for research and development involving this compound.

Spectroscopic analysis is the cornerstone of molecular characterization, providing detailed information about the composition, structure, and concentration of substances through the interaction of matter with electromagnetic radiation.[2][3] This guide will explore the application of three principal spectroscopic methods—NMR, MS, and IR—to the analysis of trihydroxybutanoic acid, offering a logical workflow for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and stereochemistry of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Foundational Principles of NMR for Trihydroxybutanoic Acid

The core principle of NMR involves placing a sample in a strong magnetic field and irradiating it with radiofrequency waves. The absorption of this energy by atomic nuclei provides information about their chemical environment. For trihydroxybutanoic acid, ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is highly dependent on proper sample preparation.[4]

Step-by-Step Protocol:

-

Sample Purity: Ensure the trihydroxybutanoic acid sample is free of paramagnetic impurities and particulate matter, which can cause significant line broadening.

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Deuterium oxide (D₂O) is a common choice for polar molecules like trihydroxybutanoic acid.[5][6]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration (50-100 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]

-

Filtration: To remove any suspended particles that can distort the magnetic field homogeneity and lead to broad spectral lines, filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry NMR tube.[5]

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) or a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) for D₂O samples can be used.[6]

Data Interpretation

¹H NMR Spectroscopy:

The ¹H NMR spectrum of trihydroxybutanoic acid will display signals corresponding to the protons on the carbon backbone and the hydroxyl groups. The chemical shift (δ) of these protons is influenced by their electronic environment. Protons attached to carbons bearing hydroxyl groups will appear at a higher chemical shift (downfield) compared to those on a simple alkane. The hydroxyl protons themselves can be broad and may exchange with D₂O, potentially disappearing from the spectrum.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the carboxylic acid group will have a characteristic chemical shift in the range of 170-185 ppm. Carbons attached to hydroxyl groups will appear in the 50-80 ppm range.

Table 1: Predicted NMR Data for Trihydroxybutanoic Acid

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity (¹H) |

| ¹H (C-H) | 3.5 - 4.5 | Doublet, Multiplet |

| ¹H (O-H) | Variable (2.0 - 6.0) | Broad Singlet |

| ¹³C (C=O) | 170 - 185 | Singlet |

| ¹³C (C-O) | 50 - 80 | Singlet |

Note: Actual chemical shifts can vary depending on the solvent, concentration, and specific stereoisomer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Ionization Techniques for Trihydroxybutanoic Acid

For a polar, non-volatile molecule like trihydroxybutanoic acid, soft ionization techniques such as Electrospray Ionization (ESI) are preferred. ESI typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, minimizing fragmentation during the ionization process.[8]

Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common approach for analyzing compounds like trihydroxybutanoic acid, allowing for separation from a mixture prior to MS analysis.[7]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the trihydroxybutanoic acid sample in a suitable solvent compatible with the liquid chromatography mobile phase (e.g., a mixture of water and methanol or acetonitrile).

-

Chromatographic Separation: Utilize a reverse-phase C18 column for separation. The mobile phase typically consists of an aqueous component (e.g., water with a small amount of formic acid to aid ionization) and an organic component (e.g., methanol or acetonitrile). A gradient elution is often employed to effectively separate components.

-

Mass Spectrometric Detection: The eluent from the LC is directed into the ESI source of the mass spectrometer. Data can be acquired in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, tandem MS (or MS/MS) is performed. The precursor ion (e.g., the deprotonated molecule at m/z 135.03) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.[8][9]

Data Interpretation

The full scan mass spectrum will confirm the molecular weight of trihydroxybutanoic acid (136.10 g/mol ).[10] In negative ion mode ESI, a prominent peak at an m/z of approximately 135.03, corresponding to the [M-H]⁻ ion, is expected.[10]

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion will produce characteristic fragment ions resulting from the loss of small neutral molecules like water (H₂O) and carbon dioxide (CO₂).[8] Common fragment ions observed for hydroxy acids include those resulting from cleavage of C-C bonds.

Table 2: Expected Mass Spectrometry Data for Trihydroxybutanoic Acid

| Ion Type | m/z (Calculated) | Observation |

| [M-H]⁻ | 135.0297 | Deprotonated molecule |

| [M-H-H₂O]⁻ | 117.0191 | Loss of water |

| [M-H-CO₂]⁻ | 91.0395 | Loss of carbon dioxide |

| [M-H-H₂O-CO]⁻ | 89.0238 | Further fragmentation |

Note: Observed m/z values are from PubChem and may vary slightly based on instrumentation.[10]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key Vibrational Modes for Trihydroxybutanoic Acid

The IR spectrum of trihydroxybutanoic acid will be dominated by the characteristic absorption bands of its hydroxyl (-OH) and carboxylic acid (-COOH) functional groups.

Experimental Protocol: FTIR Analysis

Fourier-transform infrared (FTIR) spectroscopy is the modern standard for IR analysis.

Step-by-Step Protocol:

-

Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly onto a crystal.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and the IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum (of the empty sample holder or KBr pellet) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Data Interpretation

The IR spectrum of trihydroxybutanoic acid will exhibit several key absorption bands.

Table 3: Characteristic IR Absorption Bands for Trihydroxybutanoic Acid

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Very broad |

| O-H (Alcohol) | Stretching | 3200 - 3500 | Broad |

| C-H | Stretching | 2850 - 3000 | Medium to sharp |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong, sharp |

| C-O | Stretching | 1000 - 1300 | Strong |

The very broad O-H stretching absorption from the carboxylic acid is a hallmark feature, often overlapping with the C-H stretching vibrations. The strong, sharp carbonyl (C=O) stretch is also a key diagnostic peak. The presence of multiple hydroxyl groups will contribute to a broad O-H stretching band in the alcohol region.[11]

Integrated Spectroscopic Analysis: A Holistic Approach

While each spectroscopic technique provides valuable information, a comprehensive understanding of trihydroxybutanoic acid's structure is best achieved by integrating the data from NMR, MS, and IR.

The logical workflow begins with MS to determine the molecular formula. IR spectroscopy then confirms the presence of the key functional groups (-OH and -COOH). Finally, NMR spectroscopy provides the detailed carbon-hydrogen framework and stereochemical arrangement, allowing for the definitive structural elucidation of the specific trihydroxybutanoic acid isomer.

Conclusion

The spectroscopic analysis of trihydroxybutanoic acid requires a multi-faceted approach, leveraging the strengths of NMR, MS, and IR spectroscopy. This guide has provided a detailed framework for the application of these techniques, from sample preparation to data interpretation. By following these protocols and understanding the underlying principles, researchers, scientists, and drug development professionals can confidently characterize this important polyhydroxy acid, paving the way for its further exploration in various scientific and industrial fields.

References

- PubChem. (n.d.). 2,3,4-Trihydroxybutanoic acid. National Center for Biotechnology Information.

- Powers, R., & Carlson, E. (2025). State-of-the-art methods for quantifying microbial polyhydroxyalkanoates. ASM Journals.

- Human Metabolome Database. (2021). This compound (HMDB0245425).

- PubChem. (n.d.). (S)-3-hydroxybutyric acid. National Center for Biotechnology Information.

- University of Leicester. (n.d.). NMR Sample Preparation.

- PubChem. (n.d.). 2,2,4-Trihydroxybutanoic acid. National Center for Biotechnology Information.

- NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Penn State University. (n.d.). Sample Preparation.

- PubChem. (n.d.). 4-Trihydroxy butyric acid. National Center for Biotechnology Information.

- Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- National Center for Biotechnology Information. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids.

- Massachusetts Institute of Technology. (n.d.). FT-NMR Sample Preparation Guide. OpenCourseWare.

- YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.

- PubChem. (n.d.). 3-Hydroxybutanoic acid, (R)-. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 3-Hydroxybutanoic acid.

- GlyTouCan. (n.d.). L-threonicacid.

- ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.

- Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- CSIR-NISCAIR. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group.

- International Journal of Biological & Medical Research. (n.d.). Functional Group Profiling of Medicinal Plants using FTIR Spectroscopy.

- MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.

- Nature. (2024). In-depth organic mass cytometry reveals differential contents of 3-hydroxybutanoic acid at the single-cell level.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000011).

- NIST. (n.d.). Butanoic acid, 3-hydroxy-. NIST WebBook.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000011).

- NIST. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. NIST WebBook.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid.

- EBSCO. (n.d.). Spectroscopic Analysis. Research Starters.

- SpectraBase. (n.d.). 3-Hydroxybutanoic acid - Optional[FTIR] - Spectrum.

- SpectraBase. (n.d.). 3-Hydroxybutanoic acid - Optional[ATR-IR] - Spectrum.

- MDPI. (n.d.). Green Extraction and Liposomal Encapsulation of Inonotus obliquus (Chaga) Extracts: Comparative Phytochemical and Antioxidant Analysis.

- Saylor Academy. (n.d.). Spectroscopic Methods.

- Chemistry LibreTexts. (2021). 10: Spectroscopic Methods.

Sources

- 1. CAS 3909-12-4: (2S,3R)-2,3,4-trihydroxybutanoic acid [cymitquimica.com]

- 2. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]

- 3. resources.saylor.org [resources.saylor.org]

- 4. depts.washington.edu [depts.washington.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. State-of-the-art methods for quantifying microbial polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C4H8O5 | CID 439535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Discovery and Scientific Journey of Threonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonic acid, a four-carbon sugar acid, has traversed a remarkable scientific trajectory from its initial identification as a metabolic byproduct of Vitamin C to its current status as a key component in promising cognitive-enhancing compounds. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving research landscape of threonic acid. We will delve into the seminal studies that first identified this molecule, trace the development of synthetic and analytical methodologies, and explore its multifaceted biological roles, with a particular focus on the neuropharmacological effects of its magnesium salt. This guide is intended to be a valuable resource for researchers, offering not only a historical perspective but also practical, field-proven insights and detailed experimental protocols to facilitate further investigation into this intriguing molecule.

The Genesis of Discovery: A Byproduct of Vitamin C Metabolism

The story of threonic acid is intrinsically linked to the extensive research on ascorbic acid (Vitamin C) metabolism. While a singular "discoverer" of threonic acid is not prominently documented in historical records, its identification emerged from the collective efforts of scientists studying the degradation pathways of Vitamin C in the mid-20th century.

Early investigations into the metabolic fate of ascorbic acid revealed that it undergoes oxidation to dehydroascorbic acid, which can then be further metabolized. It was in this context that L-threonic acid was identified as a significant breakdown product.[1] These initial studies, often employing radiolabeling techniques with isotopes like 14C, were crucial in tracing the carbon skeleton of ascorbic acid as it was processed in biological systems.[1] The formation of L-threonate from carbons three through six of L-ascorbic acid was a key finding that solidified its place in the broader map of ascorbate metabolism.[1]

Initially, threonic acid was largely viewed as an end-product of Vitamin C catabolism with little intrinsic biological activity. However, subsequent research began to hint at a more complex role, with studies in the 1980s suggesting that threonic acid might influence the metabolism of ascorbic acid itself.[1] This early work laid the foundation for a paradigm shift in the perception of threonic acid, from a mere metabolic remnant to a molecule with its own physiological significance.

The Evolution of Synthesis and Analysis: From Classical Techniques to Modern Methodologies

The journey of threonic acid research has been paralleled by advancements in chemical synthesis and analytical techniques. The ability to obtain pure threonic acid and accurately measure its presence in biological samples has been pivotal to understanding its function.

Synthesis of L-Threonic Acid

The most common and industrially relevant method for synthesizing L-threonic acid and its salts is through the oxidative cleavage of L-ascorbic acid. A widely adopted procedure involves the use of hydrogen peroxide as an oxidizing agent in the presence of a metal hydroxide, such as calcium hydroxide or magnesium hydroxide.[2] This approach is favored for its efficiency and the ability to directly produce the desired salt.[2]

Table 1: Comparison of L-Threonic Acid Synthesis Methods

| Starting Material | Oxidizing Agent | Catalyst/Salifying Agent | Reported Yield | Key Advantages | Key Disadvantages |

| L-Ascorbic Acid | Hydrogen Peroxide | Calcium Carbonate/Hydroxide | >77%[3] | Cost-effective, readily available starting materials, direct formation of calcium L-threonate. | Requires careful control of reaction conditions to minimize byproducts. |

| L-Ascorbic Acid | Hydrogen Peroxide | Magnesium Hydroxide | ~31%[2] | Direct synthesis of magnesium L-threonate. | Lower reported yield compared to calcium salt synthesis. |

| 5,6-O-isopropylidene-L-ascorbic acid | Hydrogen Peroxide & Electrolysis | Calcium Carbonate/Hydroxide | High Purity (99.3%)[3] | High purity of the final product, minimized byproducts. | Involves protection and deprotection steps, potentially increasing cost and complexity. |

This protocol is adapted from established industrial methods and provides a general framework for the laboratory-scale synthesis of calcium L-threonate.

Materials:

-

L-Ascorbic Acid

-

Calcium Carbonate (CaCO₃)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized Water

-

Ethanol

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

Procedure:

-

Dissolve L-ascorbic acid in deionized water in the reaction vessel.

-

Slowly add calcium carbonate to the solution while stirring.

-

Cool the mixture to the desired reaction temperature (typically between 0-40°C).

-

Carefully add 30% hydrogen peroxide dropwise to the reaction mixture, maintaining the temperature within the specified range. The reaction is exothermic and requires careful monitoring.

-

Allow the reaction to proceed for 3-6 hours with continuous stirring.[2]

-

Upon completion, remove any unreacted solids by filtration.

-

The resulting solution contains calcium L-threonate and calcium oxalate as a byproduct. The low solubility of calcium oxalate allows for its removal by filtration.

-

The filtrate containing calcium L-threonate can be concentrated.

-

Crystallize the calcium L-threonate by adding ethanol to the concentrated solution and allowing it to stand at a cool temperature.

-

Collect the crystals by filtration, wash with ethanol, and dry under vacuum.

Analytical Techniques for Threonic Acid

The analytical landscape for threonic acid has evolved significantly, moving from less specific, classical methods to highly sensitive and specific modern techniques.

-

Early Methods (Paper and Column Chromatography): In the initial stages of research, paper chromatography and column chromatography were the primary tools for separating and identifying organic acids, including threonic acid, from complex biological mixtures. These methods, while foundational, were often laborious and lacked the resolution and sensitivity of modern techniques.

-